6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol
Description
6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at position 6, a nitro group at position 5, and hydroxyl groups at positions 2 and 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl substituent enhances metabolic stability and lipophilicity, which can improve bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C5H3F2N3O4 |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F2N3O4/c6-3(7)1-2(10(13)14)4(11)9-5(12)8-1/h3H,(H2,8,9,11,12) |
InChI Key |
CDLAHBMRVWQIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and nitration processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol involves its interaction with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Fluorine Impact: The difluoromethyl group (-CF₂H) in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., cyclopropyl in ). Fluorine’s inductive effects also strengthen hydrogen bonding and hydrophobic interactions .
- Hydroxyl Groups : The diol (-OH) groups at positions 2 and 4 enhance water solubility, which is critical for pharmacokinetics but may reduce passive diffusion across membranes compared to methyl or methoxy substituents (e.g., 2,4-dimethoxy-6-methyl-5-nitropyrimidine ).
Biological Activity
6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol is primarily attributed to its ability to inhibit certain signaling pathways involved in cell proliferation and survival. Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
Studies have shown that derivatives of nitropyrimidines possess antimicrobial properties. For instance, compounds with a similar nitro group have demonstrated effectiveness against various bacterial strains, suggesting that 6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol may also exhibit such properties.
Anticancer Activity
The compound has been investigated for its potential in cancer therapy. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in tumor growth and survival. In vivo studies have shown that related compounds can significantly reduce tumor size in xenograft models when administered at specific dosages .
Case Studies
- Antitumor Efficacy : In one study, a related compound was shown to inhibit Akt phosphorylation and decrease tumor growth in prostate cancer xenografts when administered at doses of 200 mg/kg . This suggests that 6-(Difluoromethyl)-5-nitropyrimidine-2,4-diol may have similar effects.
- Antimicrobial Testing : A comparative study of various nitropyrimidine derivatives indicated that those with difluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria.
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
